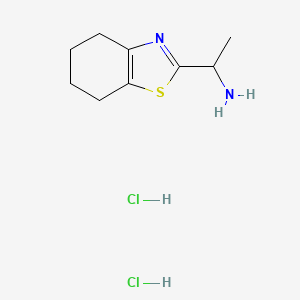

Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular formula of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is C6H11NO2S . Its molecular weight is 161.22 . The IUPAC name for this compound is 2-ethyl-1,3-thiazolidine-4-carboxylic acid .Physical and Chemical Properties Analysis

This compound has a boiling point of 338.2ºC at 760 mmHg and a melting point of 158-162ºC . Its density is 1.202g/cm3 .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Environmental Applications

Research on (BiO)2CO3-based photocatalysts highlights the utility of certain boron-containing compounds in environmental applications, such as degradation of pollutants under light irradiation. These materials, due to their unique structural properties, have shown potential in photocatalysis, highlighting how boron-related chemistry can contribute to environmental remediation technologies (Ni et al., 2016).

Medicinal Chemistry and Drug Design

The synthesis of guanidinobenzazoles has been explored for their potential therapeutic applications, illustrating the role of innovative chemical structures in developing new pharmacophores. This work suggests that molecules with complex functional groups, similar to "Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid," may have applications in medicinal chemistry and drug discovery (Rosales-Hernández et al., 2022).

Biocatalyst Inhibition and Industrial Biotechnology

Carboxylic acids have been studied for their effects on biocatalysts, which is crucial for the development of biorenewable chemicals. Understanding the inhibition mechanisms of carboxylic acids on microbial fermentations can guide the engineering of more robust microbial strains for industrial applications, indicating potential biotechnological applications for related compounds (Jarboe et al., 2013).

Material Science and Polymer Chemistry

The review on boronic acid sensors with double recognition sites discusses the development of chemical sensors based on boronic acids. These sensors have applications in detecting carbohydrates and other biological molecules, demonstrating how boron-containing compounds can be integral to sensor technology and materials science (Bian et al., 2019).

Wirkmechanismus

The mechanism of action of Boc-(4S,2RS)-2-ethylthiazolidine-4-carboxylic acid is not specified in the sources I found. As a synthetic peptide intermediate, its mechanism of action would depend on the specific context of the reaction it’s used in.

Eigenschaften

IUPAC Name |

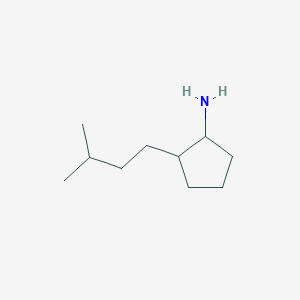

(4S)-2-ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-5-8-12(7(6-17-8)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWNNHHUVFQVHF-GVHYBUMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1N([C@H](CS1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1463459.png)

amine hydrochloride](/img/structure/B1463462.png)

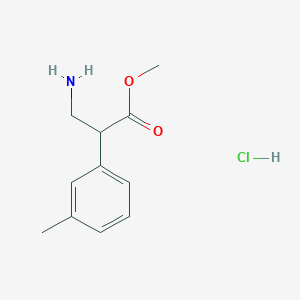

![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)

![5-Phenyl[1,2,4]oxadiazole-3-carboxylic acid butylamide](/img/structure/B1463475.png)

![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)

![tert-butyl [2-(5-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1463477.png)